3-Methoxy-3'-methyl-[1,1'-biphenyl]-2-amine
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Overview
Description
3-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with methoxy and methyl substituents, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 3-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine typically involves several steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Methoxylation: Introduction of the methoxy group is achieved through a nucleophilic substitution reaction using methanol and a suitable base.
Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chemical Reactions Analysis
3-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl core. Common reagents include halogens and nitrating agents.
Major Products: The major products formed from these reactions include quinones, reduced amines, and substituted biphenyl derivatives.
Scientific Research Applications
3-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways: It influences various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
3-Methoxy-3’-methyl-[1,1’-biphenyl]-2-amine can be compared with other biphenyl derivatives:
Similar Compounds: Examples include 3-Methoxy-4’-methyl-[1,1’-biphenyl]-2-amine and 3-Methoxy-3’-ethyl-[1,1’-biphenyl]-2-amine.
Uniqueness: The unique combination of methoxy and methyl substituents on the biphenyl core distinguishes it from other derivatives, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-6-(3-methylphenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-5-3-6-11(9-10)12-7-4-8-13(16-2)14(12)15/h3-9H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHQRZIRLRACQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=CC=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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